5-(4-Pyridyl)-1H-Tetrazole
CAS No.: 14389-12-9
Cat. No.: VC20983181
Molecular Formula: C6H5N5
Molecular Weight: 147.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14389-12-9 |
|---|---|
| Molecular Formula | C6H5N5 |
| Molecular Weight | 147.14 g/mol |
| IUPAC Name | 4-(2H-tetrazol-5-yl)pyridine |
| Standard InChI | InChI=1S/C6H5N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) |
| Standard InChI Key | JMILUUVWLRKJFB-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=NNN=N2 |
| Canonical SMILES | C1=CN=CC=C1C2=NNN=N2 |
Introduction
Structure and Chemical Properties
Molecular Structure
5-(4-Pyridyl)-1H-Tetrazole (CAS: 14389-12-9) is a nitrogen-rich heterocyclic compound composed of a tetrazole ring connected to a pyridine ring at the 5-position of the tetrazole. The molecular formula is C₆H₅N₅. The structure features a five-membered tetrazole ring containing four nitrogen atoms, which gives the compound its high nitrogen content and contributes to its unique chemical properties.
Physical and Chemical Properties
The compound exists as a stable solid at room temperature. The tetrazole ring contributes significantly to the compound's stability despite its high nitrogen content. This stability makes it suitable for various applications in synthetic chemistry and pharmaceutical research. The nitrogen atoms in the tetrazole ring can coordinate with metal ions, forming metal-organic frameworks (MOFs) and other coordination complexes, which enhances its utility in materials science.
Reactivity Profile
5-(4-Pyridyl)-1H-Tetrazole demonstrates diverse reactivity, participating in several important chemical reactions:
-
Substitution Reactions: The tetrazole ring can undergo nucleophilic substitution, where the pyridyl group may be replaced by other nucleophiles.
-
Coordination Reactions: The nitrogen atoms in both the tetrazole and pyridine rings can coordinate with metal ions, forming stable complexes.
-
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives with altered properties.
Synthesis Methods
Conventional Synthetic Routes
The synthesis of 5-(4-Pyridyl)-1H-Tetrazole typically involves the cyclization of suitable precursors. A common approach is the reaction of 4-cyanopyridine with sodium azide under acidic conditions, leading to the formation of the tetrazole ring. This reaction is usually conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Advanced Synthetic Approaches
Recent advances in the synthesis of 5-substituted 1H-tetrazoles, which include 5-(4-Pyridyl)-1H-Tetrazole, have focused on more efficient and environmentally friendly methods. These include:
-
Bismuth Chloride Catalysis: Bismuth chloride has been employed as a catalyst for the synthesis of 5-substituted 1H-tetrazoles, achieving yields of up to 99% .
-
Microwave-Assisted Synthesis: Microwave irradiation, when combined with heterogeneous catalysts like Pd/Co nanoparticles decorated on multi-walled carbon nanotubes, has proven highly efficient for synthesizing 5-substituted 1H-tetrazoles. This method completes reactions in approximately 10 minutes with excellent yields (90-99%) .
-
Copper(II) Catalysis: Heterogeneous Cu(II) catalysts have been used in microwave-assisted [3+2]-cycloaddition reactions between nitrile derivatives and sodium azide, providing an efficient route to 5-substituted 1H-tetrazoles .
Mechanism of Formation
The mechanism for the synthesis of 5-(4-Pyridyl)-1H-Tetrazole typically involves a [3+2]-cycloaddition reaction. When using copper catalysts, for example, the Cu(II) species activates the nitrile group, followed by [3+2]-cycloaddition of this activated nitrile with sodium azide . This mechanism is depicted in Table 1.
Table 1: Proposed Mechanism Steps for Cu(II)-Catalyzed Synthesis of 5-(4-Pyridyl)-1H-Tetrazole
| Step | Description | Intermediates/Products |
|---|---|---|
| 1 | Activation of nitrile group by Cu(II) | Cu(II)-nitrile complex |
| 2 | [3+2]-cycloaddition with sodium azide | Cycloaddition intermediate |
| 3 | Formation of tetrazole ring | 5-(4-Pyridyl)-1H-Tetrazole |
| 4 | Catalyst regeneration | Regenerated Cu(II) catalyst |
Biological Activity and Applications
Pharmacological Properties
Compounds with similar structures to 5-(4-Pyridyl)-1H-Tetrazole, such as triazole-pyrimidine hybrids, have demonstrated significant neuroprotective and anti-neuroinflammatory properties. These effects are primarily mediated through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production.
Anticancer Properties
Research indicates that tetrazoles, including compounds similar to 5-(4-Pyridyl)-1H-Tetrazole, can act as potent anticancer agents. Studies have shown that certain tetrazole derivatives inhibit tubulin polymerization and exhibit antiproliferative effects in cancer cell lines. Some derivatives have demonstrated significant activity against multidrug-resistant cells by inducing apoptosis through mitochondrial pathways.
Table 2: Antiproliferative Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5-(4-Pyridyl)-1H-Tetrazole | HT-29 | 2.5 |
| 4l (analog) | HL-60 | 1.3 |
| 5b (isomer) | A549 | 0.3 |
Research and Industrial Applications
5-(4-Pyridyl)-1H-Tetrazole finds applications across multiple scientific and industrial domains:
-
Coordination Chemistry: The compound serves as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties.
-
Medicinal Chemistry: Its potential as a pharmacophore in drug design, particularly for compounds with neuroprotective and anti-inflammatory properties, makes it valuable in medicinal chemistry research.
-
Materials Science: The compound is explored for developing advanced materials, including polymers and coatings, due to its stability and reactivity.
-
Energetic Materials Research: Given its high nitrogen content, tetrazole compounds like 5-(4-Pyridyl)-1H-Tetrazole are investigated for potential applications in explosives and propellants .
Comparative Analysis with Similar Compounds
Structural Analogs
Several structural analogs of 5-(4-Pyridyl)-1H-Tetrazole exist, each with distinct properties due to the positioning of the pyridyl group:
-
4-(4-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 4-position of the tetrazole ring.
-
5-(3-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group attached at the 3-position of the pyridine ring.
-
5-(2-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group attached at the 2-position of the pyridine ring.
Structure-Activity Relationships
The specific positioning of the pyridyl group in 5-(4-Pyridyl)-1H-Tetrazole significantly influences its reactivity and coordination behavior. This positioning enables distinct interactions with metal ions and other molecules, contributing to its unique applications in various fields.
Table 3: Comparison of Properties Between Structural Analogs
| Compound | Key Characteristic | Notable Property |
|---|---|---|
| 5-(4-Pyridyl)-1H-Tetrazole | 4-position pyridyl group | Enhanced coordination with metal ions |
| 5-(3-Pyridyl)-1H-Tetrazole | 3-position pyridyl group | Different electronic distribution |
| 5-(2-Pyridyl)-1H-Tetrazole | 2-position pyridyl group | Potential for chelating behavior |
Recent Research Developments
Synthetic Innovations
Recent advancements in the synthesis of 5-substituted 1H-tetrazoles, which are applicable to 5-(4-Pyridyl)-1H-Tetrazole, include:
-
Environmentally Benign Synthesis: One-pot three-component synthesis of 5-substituted 1H-tetrazoles via click reaction of aliphatic and aromatic aldehydes with hydroxylamine hydrochloride and sodium azide at room temperature, catalyzed by polyvinyl alcohol-encapsulated Cu(II) Schiff base complex in water .
-
Mechanistic Studies: The mechanism for this environmentally benign synthesis involves the initial formation of an oxime, followed by a [3+2]-cycloaddition reaction between the oxime and hydrazoic acid, and finally, the elimination of a water molecule to yield the tetrazole product .
Computational Studies
Computational methods have been employed to understand the decomposition pathways of 5-(4-Pyridyl)tetrazolate. These studies have identified multiple possible decomposition reaction pathways and confirmed the transition states by IRC analysis. The transition states exhibit unique negative virtual frequency values, validating the computational approach .
Thermal Analysis Applications
The thermal decomposition of 5-(4-Pyridyl)tetrazolate has been studied using advanced techniques to obtain heat flow curves and reaction rate data under different heating rates. Various methods have been applied to calculate the apparent activation energy for individual reactions, and the Malek method has been used to predict the most probable mechanism function of the thermal decomposition reaction .
Future Research Directions
Material Science Applications
The unique coordination properties of 5-(4-Pyridyl)-1H-Tetrazole make it a promising candidate for developing novel materials with specialized functions. Further research could explore its application in creating advanced materials with tailored properties for specific industrial needs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume